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molecular formula C15H10N2O B8614498 5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 13220-53-6

5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one

Cat. No. B8614498
M. Wt: 234.25 g/mol
InChI Key: BHLCWUHGJPFWBZ-UHFFFAOYSA-N
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Patent
US04014883

Procedure details

A suspension of 114 g. of 3-azido-4-phenylcarbostyril in 2 l. of toluene was heated to reflux until nitrogen evolution ceased (5 hours). On cooling, 7H-indolo[2,3-c]quinolin-6(5H)-one crystallized; 84.7 g. (84 percent), having a melting point of 314°-316° .
Name
3-azido-4-phenylcarbostyril
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:5](=[O:20])[NH:6][C:7]2[C:12]([C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N+]=[N-]>C1(C)C=CC=CC=1>[CH:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[C:13]1[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[NH:1][C:4]=1[C:5](=[O:20])[NH:6]2

Inputs

Step One
Name
3-azido-4-phenylcarbostyril
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C(NC2=CC=CC=C2C1C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 114 g
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until nitrogen evolution
CUSTOM
Type
CUSTOM
Details
(5 hours)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
7H-indolo[2,3-c]quinolin-6(5H)-one crystallized

Outcomes

Product
Name
Type
Smiles
C1=C2C3=C(C(NC2=CC=C1)=O)NC=1C=CC=CC13

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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